molecular formula C18H31BN4O4 B13923272 tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Cat. No.: B13923272
M. Wt: 378.3 g/mol
InChI Key: AFPCFNZFTOGJGS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a triazole ring, and a dioxaborolane group

Preparation Methods

The synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired transformations occur efficiently.

Chemical Reactions Analysis

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of inhibitors and probes. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate include:

The uniqueness of this compound lies in its combination of the triazole ring and the dioxaborolane group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C18H31BN4O4

Molecular Weight

378.3 g/mol

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H31BN4O4/c1-16(2,3)25-15(24)22-10-8-13(9-11-22)23-12-14(20-21-23)19-26-17(4,5)18(6,7)27-19/h12-13H,8-11H2,1-7H3

InChI Key

AFPCFNZFTOGJGS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=N2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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